molecular formula C22H17BrMgN2 B12565571 Magnesium, bromo[1-(triphenylmethyl)-1H-imidazol-4-yl]- CAS No. 184579-26-8

Magnesium, bromo[1-(triphenylmethyl)-1H-imidazol-4-yl]-

Katalognummer: B12565571
CAS-Nummer: 184579-26-8
Molekulargewicht: 413.6 g/mol
InChI-Schlüssel: URMYEVFEJRTFLT-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Magnesium, bromo[1-(triphenylmethyl)-1H-imidazol-4-yl]- is a complex organometallic compound that features a magnesium atom bonded to a bromo-substituted imidazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Magnesium, bromo[1-(triphenylmethyl)-1H-imidazol-4-yl]- typically involves the Grignard reaction, where an alkyl or aryl halide reacts with magnesium metal in an anhydrous ether solvent to form a Grignard reagent. This reagent can then be further reacted with various electrophiles to form the desired compound .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors could be advantageous for scaling up the production while maintaining the efficiency and safety of the process .

Analyse Chemischer Reaktionen

Types of Reactions

Magnesium, bromo[1-(triphenylmethyl)-1H-imidazol-4-yl]- can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include diethyl ether or tetrahydrofuran as solvents, and various electrophiles such as carbonyl compounds. The reactions are typically carried out under anhydrous conditions to prevent the Grignard reagent from reacting with water .

Major Products Formed

The major products formed from these reactions depend on the specific electrophiles used. For example, reaction with aldehydes or ketones would yield secondary or tertiary alcohols, respectively .

Wirkmechanismus

The mechanism by which Magnesium, bromo[1-(triphenylmethyl)-1H-imidazol-4-yl]- exerts its effects involves the formation of a Grignard reagent, which acts as a strong nucleophile. This reagent can then react with various electrophiles to form new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Magnesium, bromo[1-(triphenylmethyl)-1H-imidazol-4-yl]- is unique due to its specific substitution pattern on the imidazole ring, which can influence its reactivity and the types of products formed in its reactions. This makes it a valuable compound for specific synthetic applications where other Grignard reagents might not be as effective .

Eigenschaften

CAS-Nummer

184579-26-8

Molekularformel

C22H17BrMgN2

Molekulargewicht

413.6 g/mol

IUPAC-Name

magnesium;1-trityl-4H-imidazol-4-ide;bromide

InChI

InChI=1S/C22H17N2.BrH.Mg/c1-4-10-19(11-5-1)22(24-17-16-23-18-24,20-12-6-2-7-13-20)21-14-8-3-9-15-21;;/h1-15,17-18H;1H;/q-1;;+2/p-1

InChI-Schlüssel

URMYEVFEJRTFLT-UHFFFAOYSA-M

Kanonische SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=[C-]N=C4.[Mg+2].[Br-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.